Captopril exerts its primary effect by inhibiting the angiotensin-converting enzyme (ACE). [, ] This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] By reducing angiotensin II levels, captopril relaxes blood vessels, leading to lowered blood pressure and improved heart function. [, ]
Captopril exists as a white crystalline powder at room temperature. [] It exhibits solubility in water and polar organic solvents like methanol and ethanol. [] The presence of the carboxylic acid and sulfhydryl groups contributes to its polarity and influences its interactions in biological systems.
a) Cardiovascular Research: Captopril has been instrumental in understanding the renin-angiotensin-aldosterone system (RAAS) and its role in regulating blood pressure and electrolyte balance. [, , ]
b) Antihypertensive Studies: Researchers have extensively studied captopril's efficacy as an antihypertensive agent, exploring its effects on various models of hypertension and its potential in combination therapies. [, , ]
c) Enzyme Inhibition Studies: Captopril has been utilized as a model compound for investigating the structure-activity relationship of ACE inhibitors, paving the way for the development of new and improved antihypertensive medications. [, ]
d) Analytical Chemistry: Captopril and its dimer disulfide metabolite have been used to develop and validate analytical methods for their quantification in biological samples, enabling pharmacokinetic and metabolic studies. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2